Bigelovin

Vue d'ensemble

Description

La bigélovine est une lactone sesquiterpénique extraite de la plante Inula hupehensis. Elle a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses effets anti-inflammatoires, anti-angiogéniques et cytotoxiques sur les cellules cancéreuses .

Méthodes De Préparation

La bigélovine peut être isolée de la plante Inula hupehensis. Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour obtenir l'extrait brut, suivi de techniques chromatographiques pour purifier le composé

Analyse Des Réactions Chimiques

Caspase Activation and Apoptosis Induction

Bigelovin triggers apoptosis via caspase-dependent pathways in colorectal cancer (CRC) and multiple myeloma (MM) cells:

-

Initiator caspases : Activates caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) .

-

Effector caspases : Cleaves caspase-3 and caspase-7, leading to PARP-1 cleavage, a hallmark of apoptosis .

-

Dose dependency : Caspase activation and PARP cleavage occur in time- and dose-dependent manners in HT-29 and HCT 116 CRC cells .

Table 1: Caspase Activation by this compound

| Cell Line | Caspase-8 Activation | Caspase-9 Activation | PARP Cleavage | Source |

|---|---|---|---|---|

| HT-29 (CRC) | Yes | Yes | Significant | |

| HCT 116 (CRC) | Yes | Yes | Significant | |

| U266 (MM) | Not reported | Yes | Yes |

Reactive Oxygen Species (ROS) Generation

This compound induces ROS, which correlates with apoptosis:

-

ROS elevation : Treatment increases intracellular ROS levels in CRC cells, comparable to H₂O₂ .

-

Reversal by NAC : Co-treatment with N-acetylcysteine (NAC) reduces ROS to basal levels, confirming ROS-dependent apoptosis .

Key Observations:

-

G₂/M phase delay : DNA damage markers (γ-H2AX, p-ATR, p-BRCA1) increase in CRC cells, suggesting double-strand break repair activation .

-

S phase arrest : In MM cells, this compound downregulates E2F1, cyclin E, and CDK4, halting cells in S phase .

Table 2: DNA Damage and Cell Cycle Effects

Proteolytic Degradation of E2F1

In MM cells, this compound induces caspase-dependent E2F1 degradation:

-

Mechanism : Caspase activation (not proteasome or lysosome inhibitors) mediates E2F1 turnover .

-

Consequence : Downregulation of E2F1 disrupts cell cycle progression and promotes apoptosis .

Modulation of Cell Cycle Regulators

Applications De Recherche Scientifique

Bigelovin, a sesquiterpene lactone derived from Inula helianthus-aquatica, has demonstrated various biological activities, including anti-inflammatory and anti-angiogenic properties, as well as cytotoxic action against cancer cells . It has been identified as a selective retinoid X receptor α agonist and possesses anti-emetic activity .

Anti-Cancer Activity

This compound has shown potent anti-tumor activities against colorectal cancer (CRC) both in vitro and in vivo . It suppresses cell proliferation and colony formation, and induces apoptosis in human colorectal cancer cell lines HT-29 and HCT 116 in vitro .

Mechanisms of action against cancer:

- Apoptosis Induction: this compound triggers apoptosis in colorectal cancer cells by activating caspases, causing G2/M cell cycle arrest, and inducing DNA damage through the upregulation of death receptor 5 (DR5) and increased reactive oxygen species (ROS) . It also alters the morphology of cancer cell lines, causing them to shrink and detach from the culture plate .

- Cell Cycle Arrest: this compound treatment leads to a significant increase in the population of cells in the G2/M phase in a dose- and time-dependent manner .

- Angiogenesis Inhibition: this compound inhibits angiogenesis in vitro, leading to fewer blood vessels in tumors .

- NF-κB Signaling Inhibition: this compound reduces the viability of human colon cancer cells and induces apoptosis by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway . It results in ubiquitination and degradation of inhibitor of kappa-B kinase-beta (IKK-β) and a decrease of IκB-α and p65 phosphorylation, which leads to the downregulation of NF-κB-regulated genes expression .

- STAT3 Signaling Inhibition: this compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis of various human cancer cells in vitro . It inhibits both IL-6-induced and constitutive activation of STAT3 .

Efficacy Compared to Conventional Treatment: In an HCT 116 xenograft model, this compound at 20 mg/kg showed more significant tumor suppression and fewer side effects than conventional FOLFOX treatment .

Activity Against Various Cancer Cell Lines: this compound inhibits the proliferation of multiple myeloma (MM), leukemia, gastric, lung, hepatic cancer, glioma, and mouse melanoma cell lines .

Diabetes Research

Mécanisme D'action

Bigelovin exerts its effects through several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

La bigélovine fait partie de la famille des lactones sesquiterpéniques, qui comprend plusieurs autres composés ayant des structures et des activités biologiques similaires :

Artémisinine : Connue pour ses propriétés antipaludiques, l'artémisinine présente également des activités anticancéreuses similaires à celles de la bigélovine.

Parthénolïde : Ce composé possède des propriétés anti-inflammatoires et anticancéreuses et partage un mécanisme d'action similaire à celui de la bigélovine.

La bigélovine se distingue par son inhibition spécifique des voies JAK2/STAT3 et NF-κB, ce qui en fait un composé unique et prometteur pour de nouvelles recherches et développements dans les thérapies anticancéreuses .

Activité Biologique

Bigelovin, a sesquiterpene lactone derived from Inula helianthus aquatica, has garnered attention for its diverse biological activities, particularly its anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and potential therapeutic applications.

-

Induction of Apoptosis :

This compound triggers apoptosis in cancer cells through the activation of caspases. Studies have shown that it significantly increases the expression of cleaved forms of caspases 3, 7, 8, and 9, as well as poly (ADP-ribose) polymerase (PARP), indicating a robust apoptotic response in colorectal cancer cells (HT-29 and HCT116) . -

Cell Cycle Arrest :

This compound induces cell cycle arrest at various phases depending on the cancer type: -

Inhibition of NF-κB Signaling :

This compound has been shown to inhibit the NF-κB signaling pathway by promoting the degradation of IKK-β and reducing phosphorylation levels of IκB-α and p65 . This inhibition leads to downregulation of NF-κB-regulated gene expression, contributing to its anti-inflammatory and anti-cancer effects.

Efficacy Against Various Cancer Types

This compound exhibits potent anti-tumor activity across several cancer models:

Study on Colorectal Cancer

A study demonstrated that this compound treatment led to a significant increase in apoptotic markers in HT-29 and HCT116 cells after 24 hours. The study highlighted that this compound's effects were both time- and dose-dependent, with a notable increase in cells arrested at the G2/M checkpoint after treatment .

Study on Multiple Myeloma

In another investigation involving multiple myeloma cell lines (U266), this compound was found to induce S phase arrest followed by apoptosis. The mechanism involved the degradation of E2F1, which is crucial for cell cycle progression in these malignancies. The study emphasized that this compound could serve as a lead compound for developing E2F1 inhibitors due to its ability to target this oncogenic pathway .

Propriétés

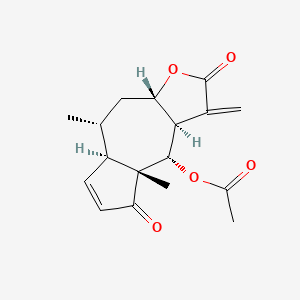

IUPAC Name |

[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYQODUSSOKC-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190130 | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3668-14-2 | |

| Record name | Bigelovin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bigelovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.